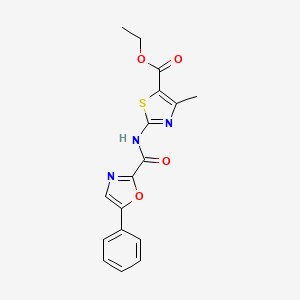

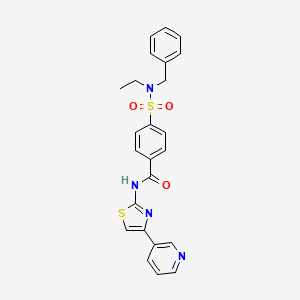

Ethyl 4-methyl-2-(5-phenyloxazole-2-carboxamido)thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-methyl-2-(5-phenyloxazole-2-carboxamido)thiazole-5-carboxylate is a versatile chemical compound with diverse scientific applications. It is related to the class of 2-aminothiazoles, which are significant organic medicinal compounds utilized as starting material for the synthesis of a diverse range of heterocyclic analogues .

Synthesis Analysis

The synthesis of related compounds involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate or 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one with substituted carbonyl chlorides at 0 °C . The yield and purity of the synthesized compounds can vary depending on the specific conditions and reactants used.Molecular Structure Analysis

The molecular structure of related compounds has been characterized by techniques such as mass spectra, 1H NMR, 13C NMR, and single X-Ray diffraction analysis . These techniques provide detailed information about the atomic arrangement and chemical bonds in the molecule.Scientific Research Applications

Antimicrobial Activities

Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been explored for their antimicrobial properties. For instance, synthetic modifications of this derivative have demonstrated significant antimicrobial activities against various strains of bacteria and fungi. The structure-activity relationships (SAR) of these molecules were studied using 3D QSAR analysis, which provided insights into their antimicrobial potency (Desai, Bhatt, & Joshi, 2019). Additionally, the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, starting from related chemical structures, showed notable antimicrobial activity, highlighting the compound's relevance in drug design and development (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antitumor Activities

Ethyl 4-methyl-2-(5-phenyloxazole-2-carboxamido)thiazole-5-carboxylate and its derivatives have shown potential in anticancer research. Novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety were synthesized and evaluated as potent anticancer agents, with some compounds exhibiting significant activity against Hepatocellular carcinoma cell lines (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017). Moreover, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and tested for their antitumor activity, demonstrating potential anticancer effects across various human tumor cell lines (El-Subbagh, Abadi, & Lehmann, 1999).

Synthetic Utility

The compound and its related derivatives are valuable in synthetic chemistry, facilitating the development of various heterocyclic compounds. For example, the photolysis of related carboxylate esters in the presence of thioamides yields thiazole-5-carboxylate esters, showcasing a method for synthesizing 2-substituted thiazole derivatives (Fong, Janowski, Prager, & Taylor, 2004). This highlights the compound's role in the synthesis of novel chemical entities with potential biological activities.

Mechanism of Action

While the specific mechanism of action for Ethyl 4-methyl-2-(5-phenyloxazole-2-carboxamido)thiazole-5-carboxylate is not mentioned in the search results, related compounds have shown promising neuroprotective and anti-inflammatory properties . These effects were observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

Safety information for related compounds indicates that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation . As with any chemical, appropriate safety precautions should be taken when handling and storing Ethyl 4-methyl-2-(5-phenyloxazole-2-carboxamido)thiazole-5-carboxylate.

Future Directions

The future research directions for Ethyl 4-methyl-2-(5-phenyloxazole-2-carboxamido)thiazole-5-carboxylate and related compounds could involve further exploration of their potential therapeutic roles. For example, the neuroprotective and anti-inflammatory properties of related compounds suggest potential applications in the treatment of neurodegenerative diseases .

properties

IUPAC Name |

ethyl 4-methyl-2-[(5-phenyl-1,3-oxazole-2-carbonyl)amino]-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S/c1-3-23-16(22)13-10(2)19-17(25-13)20-14(21)15-18-9-12(24-15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZFDCPWKYUCIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methyl-2-(5-phenyloxazole-2-carboxamido)thiazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2454575.png)

![N-cyclohexyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2454583.png)

![2-[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2454584.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one](/img/structure/B2454587.png)

![3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2454590.png)

![2-Chloro-N-[1-(3,4-difluorophenyl)-2-methyl-2-pyrrolidin-1-ylpropyl]propanamide](/img/structure/B2454595.png)

![N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2454597.png)

![N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2454598.png)